N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine
CAS No.: 677749-61-0
Cat. No.: VC5997425
Molecular Formula: C13H13FIN3
Molecular Weight: 357.171
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 677749-61-0 |
---|---|
Molecular Formula | C13H13FIN3 |
Molecular Weight | 357.171 |
IUPAC Name | N-[(4-fluorophenyl)methyl]-5-iodo-2,6-dimethylpyrimidin-4-amine |
Standard InChI | InChI=1S/C13H13FIN3/c1-8-12(15)13(18-9(2)17-8)16-7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,18) |
Standard InChI Key | IQSCNQSTVNJYHB-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NC(=N1)C)NCC2=CC=C(C=C2)F)I |
Introduction
Structural Identification and Nomenclature
Chemical Structure
The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 2 and 6 with methyl groups, at position 5 with iodine, and at position 4 with an N-(4-fluorobenzyl)amine group. Its systematic IUPAC name, N-(4-fluorobenzyl)-5-iodo-2,6-dimethylpyrimidin-4-amine, reflects this substitution pattern .
Molecular Formula and Weight
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Formula: C₁₃H₁₂FIN₃
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Molecular weight: 355.16 g/mol (calculated using atomic masses: C=12.01, H=1.01, F=19.00, I=126.90, N=14.01).
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of N-(4-fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine typically proceeds via a two-step strategy:
Step 1: Preparation of 4-Chloro-5-iodo-2,6-dimethylpyrimidine
A precursor, 4-chloro-5-iodo-2,6-dimethylpyrimidine (CAS 83410-16-6), is synthesized by reacting 5-iodo-2,6-dimethylpyrimidin-4-ol with phosphorus oxychloride (POCl₃) at 110°C for 2 hours . This step replaces the hydroxyl group with chlorine, yielding the intermediate in 78% efficiency after purification .
Step 2: Nucleophilic Amination
The chlorine atom in the intermediate undergoes displacement with 4-fluorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF or THF at 80–100°C). This SNAr (nucleophilic aromatic substitution) reaction introduces the 4-fluorobenzylamine group, culminating in the target compound .
Reaction Conditions Table
Parameter | Value |
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Solvent | Dimethylformamide (DMF) |
Temperature | 80–100°C |
Base | Potassium carbonate |
Reaction Time | 12–24 hours |
Yield | 60–75% (estimated) |
Optimization Challenges
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Iodine Stability: The C–I bond is prone to hydrolysis under prolonged heating, necessitating inert atmospheres .
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Amine Reactivity: Steric hindrance from the 2,6-dimethyl groups may slow amination, requiring elevated temperatures .
Physicochemical Properties
Physical State and Solubility
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